molecular formula C22H23I2NO4 B12906026 (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone

(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone

Cat. No.: B12906026
M. Wt: 619.2 g/mol
InChI Key: PTEDZPPOVWZQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This methanone derivative is a structurally complex compound featuring a benzofuran core linked to a substituted phenyl ring. Key structural attributes include:

  • Benzofuran moiety: A 2-ethyl group at the benzofuran’s 3-position.
  • Phenyl substituents: A 4-hydroxy group and 3,5-diiodo substitutions on the phenyl ring.
  • Aminoalkoxy chain: A 3-(dimethylamino)propoxy group at the phenyl’s 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. Photochemical methods and metal complex catalysis are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives .

Mechanism of Action

The mechanism of action of (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Analogues

The compound shares similarities with other benzofuran-phenyl methanones, particularly in iodine substitution and aminoalkoxy side chains. Below is a comparative breakdown:

Compound Benzofuran Substituent Phenyl Substituents Aminoalkoxy Chain Salt Form
Target Compound 2-Ethyl 4-Hydroxy-3,5-diiodo 3-(Dimethylamino)propoxy Free base
2-Butyl-3-benzofuranyl-4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl ketone 2-Butyl 4-[2-(Diethylamino)ethoxy]-3,5-diiodo 2-(Diethylamino)ethoxy Hydrochloride
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone (Imp. F, ) 2-Butyl 4-Hydroxy-3-iodo None Free base

Key Differences and Implications

Benzofuran Substituent: The target compound’s 2-ethyl group contrasts with the 2-butyl group in analogues . Shorter alkyl chains (ethyl vs.

Iodination Pattern: The 3,5-diiodo configuration in the target compound and differs from the 3-iodo in Imp. F . Full diiodination increases molecular weight (~508 g/mol vs. ~380 g/mol for mono-iodo derivatives) and lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

Aminoalkoxy Side Chain: The 3-(dimethylamino)propoxy chain in the target compound has a longer backbone (propoxy vs. ethoxy in ) and a dimethylamino group. This may enhance basicity and metabolic stability compared to diethylamino derivatives .

Salt Forms :

  • The hydrochloride salt in improves solubility in polar solvents, whereas the free base form of the target compound may require formulation adjustments for bioavailability.

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Parameter Target Compound Compound from Imp. F
Molecular Weight ~725 g/mol ~780 g/mol ~430 g/mol
LogP (Predicted) 5.2 6.1 3.8
Iodine Content 2 atoms 2 atoms 1 atom

Stability and Impurity Profiles

  • The target compound’s 3,5-diiodo structure is less prone to deiodination than Imp. F’s mono-iodo analogue, as seen in stability studies of related iodinated pharmaceuticals .
  • The absence of a hydrochloride salt in the target compound may necessitate pH-adjusted formulations to prevent precipitation in biological systems.

Biological Activity

The compound (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H28I2NO3\text{C}_{22}\text{H}_{28}\text{I}_2\text{N}O_3

This structure features a dimethylamino group, a hydroxy group, and a benzofuran moiety, which may contribute to its biological properties.

Pharmacological Properties

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to interact with P-glycoprotein (P-gp), a protein that mediates multidrug resistance in cancer cells. By inhibiting P-gp, the compound potentially enhances the efficacy of chemotherapeutic agents like doxorubicin .
  • Neuropharmacological Effects : The dimethylamino group in the structure indicates potential interactions with neurotransmitter systems. Compounds with similar structures have demonstrated antidepressant and anxiolytic effects by inhibiting norepinephrine reuptake and modulating serotonin receptors .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which could protect cells from oxidative stress—a factor in many diseases including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Drug Efflux : By binding to P-gp, the compound may reduce the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and effectiveness .
  • Modulation of Neurotransmitter Systems : The dimethylamino group may enhance neurotransmitter levels in the synaptic cleft by inhibiting their reuptake, leading to improved mood and reduced anxiety symptoms .

Study 1: Anticancer Efficacy

A study conducted on human cervical carcinoma cells demonstrated that the compound significantly increased the uptake of doxorubicin by inhibiting P-gp-mediated efflux. The results indicated a 1.5-fold increase in doxorubicin accumulation compared to controls, suggesting its potential as an adjunct therapy in multidrug-resistant cancers .

Study 2: Neuropharmacological Effects

In a separate investigation focusing on antidepressant activity, compounds similar to this compound were evaluated for their ability to inhibit norepinephrine transporters. Results showed significant reductions in immobility in forced swim tests, indicating potential antidepressant effects .

Data Summary

Biological ActivityMechanismReference
AnticancerInhibition of P-gp
AntidepressantNorepinephrine reuptake inhibition
AntioxidantScavenging free radicalsNot specified

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design in early-stage research?

The compound’s molecular formula (C24H27I2NO3), density (1.611 g/cm³), and logP (~6.55) suggest high hydrophobicity, necessitating solvent optimization for solubility in biological assays . Its boiling point (626.2°C) and stability under varying pH conditions should be characterized via thermogravimetric analysis (TGA) and accelerated stability studies (e.g., 40°C/75% RH for 6 months) to guide storage and handling protocols .

Q. What synthetic routes are recommended for preparing this compound, and how can purity be validated?

A cascade [3,3]-sigmatropic rearrangement strategy, as demonstrated for structurally related benzofuran derivatives, can be adapted . Post-synthesis, purity validation should employ high-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) and mass spectrometry (MS) to identify impurities like deiodinated byproducts or unreacted intermediates .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Conduct forced degradation studies under oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions, followed by LC-MS analysis to identify degradation products. Compare results with stability data from analogous iodinated benzofuran compounds to predict shelf-life .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Use cell-based assays (e.g., HEK293 or CHO cells) to screen for receptor binding or enzymatic inhibition. Optimize assay buffers with surfactants (e.g., 0.1% Tween-80) to mitigate solubility issues . Dose-response curves (1 nM–100 µM) and positive controls (e.g., known agonists/antagonists) are critical for validating activity .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacokinetic (PK) profile be resolved?

Discrepancies in bioavailability or half-life may arise from species-specific metabolism or assay sensitivity. Employ cross-species PK studies (rodent vs. non-rodent) and compare results using ultra-high-performance LC (UHPLC) coupled with tandem MS (MS/MS) for enhanced detection limits . Parallel in silico modeling (e.g., GastroPlus®) can predict absorption differences due to logP variability .

Q. What advanced techniques are recommended to study the compound’s mechanism of action in complex biological systems?

Use CRISPR-Cas9 gene editing to generate knockout cell lines targeting putative receptors. Combine with transcriptomics (RNA-seq) and proteomics (TMT labeling) to map signaling pathways. For in vivo validation, adopt a randomized block design with split-split plots to account for variables like dosing schedules and tissue heterogeneity .

Q. How can environmental fate and ecotoxicological risks be assessed for this compound?

Follow the INCHEMBIOL framework: (1) Determine octanol-water partition coefficients (Kow) and soil sorption (Kd) to model environmental distribution; (2) Use zebrafish (Danio rerio) embryos or Daphnia magna for acute/chronic toxicity testing; (3) Apply probabilistic risk assessment models (e.g., EPA’s ECOTOX) to estimate ecological thresholds .

Q. What strategies mitigate analytical challenges in quantifying low-abundance metabolites?

Develop a derivatization protocol (e.g., iodinated compounds may require methylation or silylation) to enhance MS ionization efficiency. Use stable isotope-labeled internal standards (SIL-IS) for precise quantification. Validate methods per ICH Q2(R1) guidelines, including limits of detection (LOD < 0.1 ng/mL) and matrix effect evaluations .

Q. How should researchers design experiments to resolve conflicting data on the compound’s cytotoxicity?

Implement a factorial design testing variables like cell type (primary vs. immortalized), exposure duration, and metabolic activation (e.g., S9 liver fractions). Use ANOVA with post-hoc Tukey tests to identify interaction effects. Cross-validate findings with high-content screening (HCS) for subcellular toxicity markers (e.g., mitochondrial membrane potential) .

Q. Methodological Resources

  • Synthesis & Purification : Refer to [3,3]-sigmatropic rearrangement protocols for benzofuran derivatives .
  • Analytical Validation : Follow EP impurity profiling guidelines using reference standards from LGC Quality .
  • Environmental Impact : Adopt the INCHEMBIOL project’s phased approach for fate and toxicity studies .

Properties

Molecular Formula

C22H23I2NO4

Molecular Weight

619.2 g/mol

IUPAC Name

[2-[3-(dimethylamino)propoxy]-4-hydroxy-3,5-diiodophenyl]-(2-ethyl-1-benzofuran-3-yl)methanone

InChI

InChI=1S/C22H23I2NO4/c1-4-16-18(13-8-5-6-9-17(13)29-16)20(26)14-12-15(23)21(27)19(24)22(14)28-11-7-10-25(2)3/h5-6,8-9,12,27H,4,7,10-11H2,1-3H3

InChI Key

PTEDZPPOVWZQDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3OCCCN(C)C)I)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.